molecular formula C8H12N2 B6154486 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine CAS No. 79607-17-3

3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine

Cat. No.: B6154486
CAS No.: 79607-17-3
M. Wt: 136.19 g/mol
InChI Key: LJTYKMPLGYWQQM-UHFFFAOYSA-N
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Description

3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C8H12N2. It is a derivative of imidazo[1,5-a]pyridine, characterized by the presence of a methyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, followed by cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism depends on the specific application and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

    3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine: Similar structure but different position of the nitrogen atom in the ring.

    3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid: Contains an additional carboxylic acid group.

Uniqueness

This compound is unique due to its specific substitution pattern and the resulting chemical properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .

Properties

CAS No.

79607-17-3

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine

InChI

InChI=1S/C8H12N2/c1-7-9-6-8-4-2-3-5-10(7)8/h6H,2-5H2,1H3

InChI Key

LJTYKMPLGYWQQM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2N1CCCC2

Purity

95

Origin of Product

United States

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